molecular formula C12H9FO B6340736 2-Fluoro-5-phenylphenol CAS No. 1214328-95-6

2-Fluoro-5-phenylphenol

Cat. No.: B6340736
CAS No.: 1214328-95-6
M. Wt: 188.20 g/mol
InChI Key: RXZOPIWMLFUOFO-UHFFFAOYSA-N
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Description

. This compound has garnered significant interest in scientific research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-phenylphenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a fluorine atom on a phenyl ring. For instance, the reaction of 2-fluorophenol with phenyl magnesium bromide under controlled conditions can yield this compound . Another method involves the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent, where the reaction is carried out under an argon atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-phenylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: It can participate in electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and metal catalysts are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Fluoro-5-phenylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenylphenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenol: Shares the fluorine substitution but lacks the phenyl group.

    5-Phenylphenol: Contains the phenyl group but lacks the fluorine substitution.

    2-Fluoro-4-phenylphenol: Another isomer with different substitution patterns.

Uniqueness

2-Fluoro-5-phenylphenol is unique due to the specific positioning of the fluorine and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs .

Properties

IUPAC Name

2-fluoro-5-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZOPIWMLFUOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673491
Record name 4-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-95-6
Record name 4-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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